NPS ALX COMPOUND 4A DIHYDROCHLORIDE

Descripción general

Descripción

NPS ALX Compound 4a dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine6 (5-HT6) receptor. This compound has an IC50 value of 7.2 nM and a Ki value of 0.2 nM, indicating its high affinity and effectiveness . It is primarily used in scientific research to study the 5-HT6 receptor, which is involved in various neurological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of NPS ALX Compound 4a dihydrochloride involves multiple steps, including the formation of the core bicyclopiperazinyl or bicyclopiperidinyl structure, followed by the attachment of the arylsulfonylindole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity .

Análisis De Reacciones Químicas

Types of Reactions: NPS ALX Compound 4a dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives of the compound with different functional groups attached .

Aplicaciones Científicas De Investigación

Neuroscience Research

NPS ALX Compound 4A is primarily utilized in neuroscience to investigate the role of serotonin receptors in cognitive functions and mood regulation. It has been shown to influence:

- Learning and Memory : Studies indicate that antagonism of the 5-HT6 receptor may enhance cognitive performance, making it a candidate for research into treatments for cognitive deficits associated with disorders like Alzheimer's disease .

- Mood Disorders : The compound's ability to modulate serotonin signaling suggests potential applications in developing therapies for depression and anxiety .

Pharmacological Studies

The compound's specificity for the 5-HT6 receptor allows researchers to explore its pharmacological properties, including:

- Drug Development : As a model compound, NPS ALX Compound 4A aids in the design of new drugs targeting serotonin receptors, particularly for neuropsychiatric conditions .

- Behavioral Studies : It is used in animal models to assess the impact of serotonin modulation on behavior, providing insights into the underlying mechanisms of psychiatric disorders.

Biochemical Applications

In biochemical assays, NPS ALX Compound 4A can be employed to:

- Investigate Protein Interactions : The compound helps in studying how various proteins interact within signaling pathways involving serotonin receptors .

- Signal Amplification Techniques : It is used in Tyramide Signal Amplification (TSA) methods for enhancing detection sensitivity in immunohistochemistry and in situ hybridization .

Case Study 1: Cognitive Enhancement

In a study published by Isaac et al. (2000), NPS ALX Compound 4A was administered to rodent models to evaluate its effects on memory retention. The results indicated significant improvements in spatial learning tasks compared to control groups, highlighting its potential as a cognitive enhancer.

Case Study 2: Mood Regulation

Research conducted by Barnes et al. (2020) examined the impact of NPS ALX Compound 4A on anxiety-like behaviors in mice subjected to stress tests. The findings demonstrated that treatment with the compound reduced anxiety levels significantly, suggesting its therapeutic potential for anxiety disorders.

Mecanismo De Acción

The mechanism of action of NPS ALX Compound 4a dihydrochloride involves its binding to the 5-HT6 receptor, thereby blocking the receptor’s activity. This inhibition affects the downstream signaling pathways associated with the receptor, leading to changes in neurotransmitter release and neuronal activity . The molecular targets include the 5-HT6 receptor itself and the associated G-protein coupled signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds:

- Alverine citrate: A 5-HT1A receptor antagonist used for functional gastrointestinal disorders .

- Dapoxetine hydrochloride: A selective serotonin reuptake inhibitor used for premature ejaculation .

- Clozapine N-oxide: A dopamine antagonist and selective muscarinic M4 receptor agonist .

Uniqueness: NPS ALX Compound 4a dihydrochloride is unique due to its high selectivity and potency for the 5-HT6 receptor. This makes it a valuable tool for studying the specific role of this receptor in various neurological conditions, distinguishing it from other compounds that may have broader or less selective activity .

Actividad Biológica

NPS ALX Compound 4A dihydrochloride is a highly selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor, which plays a critical role in various neurological functions. This compound has garnered attention for its potential therapeutic applications in treating cognitive disorders, schizophrenia, and depression due to its ability to modulate neurotransmission and signaling pathways.

- Molecular Formula : C25H27Cl2N3O2S

- Molecular Weight : 504.47 g/mol

- CAS Number : 1781934-44-8

- IC50 : 7.2 nM (indicating the concentration required to inhibit 50% of receptor activity)

- Ki : 0.2 nM (binding affinity)

NPS ALX Compound 4A functions primarily as a competitive antagonist at the 5-HT6 receptor. By inhibiting this receptor, it can influence various physiological processes including:

- Cognitive Functions : Enhancements in learning and memory have been observed in preclinical studies.

- Mood Regulation : Potential antidepressant effects through modulation of serotonin pathways.

The compound's selectivity over other serotonin receptors and dopamine receptors enhances its therapeutic profile, minimizing side effects associated with non-selective agents .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies that assess its effects on neurotransmitter systems and behavioral outcomes in animal models.

Table 1: Biological Activity Data

| Parameter | Value |

|---|---|

| IC50 (5-HT6 receptor) | 7.2 nM |

| Ki (binding affinity) | 0.2 nM |

| Selectivity | High (over other serotonin and dopamine receptors) |

| Purity | ≥99% |

Case Studies and Research Findings

- Cognitive Enhancement in Animal Models :

- Antidepressant-like Effects :

- Neuroprotective Properties :

Propiedades

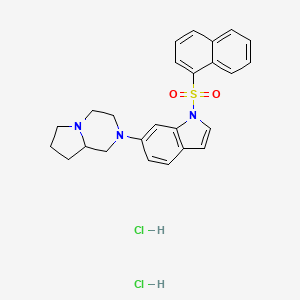

IUPAC Name |

2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S.2ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQYORJJFZQWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.